molecular formula C15H19N3O4S2 B5571831 (4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5571831
M. Wt: 369.5 g/mol
InChI Key: UIXOBVKMGJERAY-OLZOCXBDSA-N
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Description

Synthesis Analysis

Heterocyclic compounds, including those with thiazole and pyrazine moieties, are often synthesized through multi-component reactions (MCRs), which offer a convenient and efficient pathway to complex molecules. For example, the use of catalysts like N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) in aqueous media has been reported to facilitate the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, showcasing the versatility and efficiency of MCRs in heterocyclic chemistry (Khazaei et al., 2015).

Molecular Structure Analysis

The structural analysis of heterocyclic compounds often involves spectroscopic methods and X-ray crystallography. For instance, the reaction mechanism of certain pyrazolo[1,5-a]pyrimidines was elucidated using NMR spectroscopy and X-ray diffraction, highlighting the importance of these techniques in understanding the molecular structure of complex heterocycles (Chimichi et al., 1996).

Chemical Reactions and Properties

Heterocyclic compounds exhibit a wide range of chemical reactions, largely dependent on their functional groups and structural configuration. For example, the [3 + 2] cycloaddition reaction of thiazole carbene-derived C-C-Se 1,3-dipoles demonstrates the reactivity of heterocycles in forming new bonds and rings, leading to multifunctional dihydroselenophenes and selenopheno[2,3-b]pyrazines (Zhang & Cheng, 2009).

Physical Properties Analysis

The physical properties of heterocyclic compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on compounds like pyrazino[2,3-c][1,2,6]thiadiazine 2,2-dioxides have provided insights into the structural factors affecting these properties, with implications for their handling and application in various domains (Goya, Páez, & Pfleiderer, 1984).

Chemical Properties Analysis

The chemical properties of heterocycles, such as reactivity, stability, and electronic characteristics, are central to their applications. For instance, the cycloaddition of azides to isothiazole dioxides leading to various heterocyclic derivatives illustrates the diverse reactivity patterns and potential for generating complex molecules with unique chemical properties (Clerici et al., 1996).

Scientific Research Applications

Synthesis and Catalytic Applications

One area of research involving similar sulfur- and nitrogen-containing heterocycles focuses on their synthesis and potential as catalysts in organic reactions. For instance, the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives using a highly efficient homogeneous catalyst in aqueous media highlights the versatility and environmental friendliness of using such compounds in catalysis (Khazaei et al., 2015). This suggests that compounds like "(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" could find applications in facilitating or improving the efficiency of chemical transformations.

properties

IUPAC Name

[(4aR,7aS)-6,6-dioxo-4-(1,3-thiazole-4-carbonyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c19-14(10-2-1-3-10)17-4-5-18(15(20)11-6-23-9-16-11)13-8-24(21,22)7-12(13)17/h6,9-10,12-13H,1-5,7-8H2/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXOBVKMGJERAY-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)C(=O)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C(=O)N2CCN([C@@H]3[C@H]2CS(=O)(=O)C3)C(=O)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

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